4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid
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Overview
Description
4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid is a compound that combines an alcohol group with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid typically involves the reaction of 4-Fluoro-3-methylbutan-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 4-Fluoro-3-methylbutanoic acid.
Reduction: 4-Fluoro-3-methylbutan-1-ol.
Substitution: 4-Azido-3-methylbutan-1-ol.
Scientific Research Applications
4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The sulfonic acid group can interact with amino acid residues, modifying protein structure and function .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylbutan-1-ol: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonic acid: Lacks the fluorinated alcohol group, limiting its applications in organic synthesis.
Uniqueness
4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid is unique due to the presence of both a fluorinated alcohol group and a sulfonic acid group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
104714-97-8 |
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Molecular Formula |
C12H19FO4S |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
4-fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H11FO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(4-6)2-3-7/h2-5H,1H3,(H,8,9,10);5,7H,2-4H2,1H3 |
InChI Key |
BZNPRTMEVKJTFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CCO)CF |
Origin of Product |
United States |
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